molecular formula C10H14O3S B12806201 2,4-Dimethylphenylsulfonylethanol

2,4-Dimethylphenylsulfonylethanol

Cat. No.: B12806201
M. Wt: 214.28 g/mol
InChI Key: CWKWKFCROCHPBF-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylsulfonylethanol is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenylsulfonylethanol typically involves the reaction of 2,4-dimethylphenol with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylphenylsulfonylethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylphenylsulfonylethanol is unique due to the combined presence of the sulfonyl group and the specific methyl substitutions on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfonylethanol

InChI

InChI=1S/C10H14O3S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3

InChI Key

CWKWKFCROCHPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CCO)C

Origin of Product

United States

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